REACTION_SMILES
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[C:9](#[N:10])[c:11]1[cH:12][c:13]([S:18](=[O:19])(=[O:20])[Cl:21])[cH:14][cH:15][c:16]1[F:17].[ClH:22].[Na+:2].[OH-:1].[OH2:23].[s:3]1[n:4][cH:5][n:6][c:7]1[NH2:8]>>[s:3]1[n:4][cH:5][n:6][c:7]1[NH:8][S:18]([c:13]1[cH:12][c:11]([C:9]#[N:10])[c:16]([F:17])[cH:15][cH:14]1)(=[O:19])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(S(=O)(=O)Cl)ccc1F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncns1
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Name
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|
Type
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product
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Smiles
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N#Cc1cc(S(=O)(=O)Nc2ncns2)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |